

# Application Note: Quantification of Creatinine Monohydrate by High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Creatinine monohydrate*

Cat. No.: *B14218668*

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## Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **creatinine monohydrate**. The described method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is well-suited for the analysis of polar compounds like creatinine. This document provides comprehensive experimental protocols, method validation data in accordance with ICH guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this method for quality control and research purposes.

## Introduction

**Creatinine monohydrate** is a crystalline form of creatine, a nitrogenous organic acid pivotal in cellular energy metabolism.<sup>[1][2]</sup> Accurate quantification of **creatinine monohydrate** is essential for quality control of raw materials and in the formulation of various products, including dietary supplements and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.

While various HPLC methods exist for quantifying creatinine in biological matrices, this application note focuses on a method developed specifically for the bulk substance, **creatinine monohydrate**.<sup>[3][4][5][6]</sup> The chosen Hydrophilic Interaction Liquid Chromatography (HILIC)

method provides excellent retention and peak shape for this polar analyte without the need for ion-pairing reagents or complex mobile phases.[7][8][9]

## Physicochemical Properties of Creatinine Monohydrate

A thorough understanding of the analyte's properties is fundamental to method development.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub> · H <sub>2</sub> O	[10]
Molecular Weight	149.15 g/mol	[10]
Appearance	White crystalline powder	[2]
Solubility in Water	17 g/L	
Melting Point	292 °C (decomposes)	[2]
UV Absorbance	~234 nm	[3][11]

## Experimental Protocols

### Materials and Reagents

- **Creatinine Monohydrate** Reference Standard (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (HPLC Grade)
- Formic Acid (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)

## Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

- Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7  $\mu$ m) or equivalent.
- Mobile Phase: 85:15 (v/v) Acetonitrile: 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid.
- Flow Rate: 0.3 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5  $\mu$ L
- Detection Wavelength: 234 nm
- Run Time: 10 minutes

## Preparation of Standard and Sample Solutions

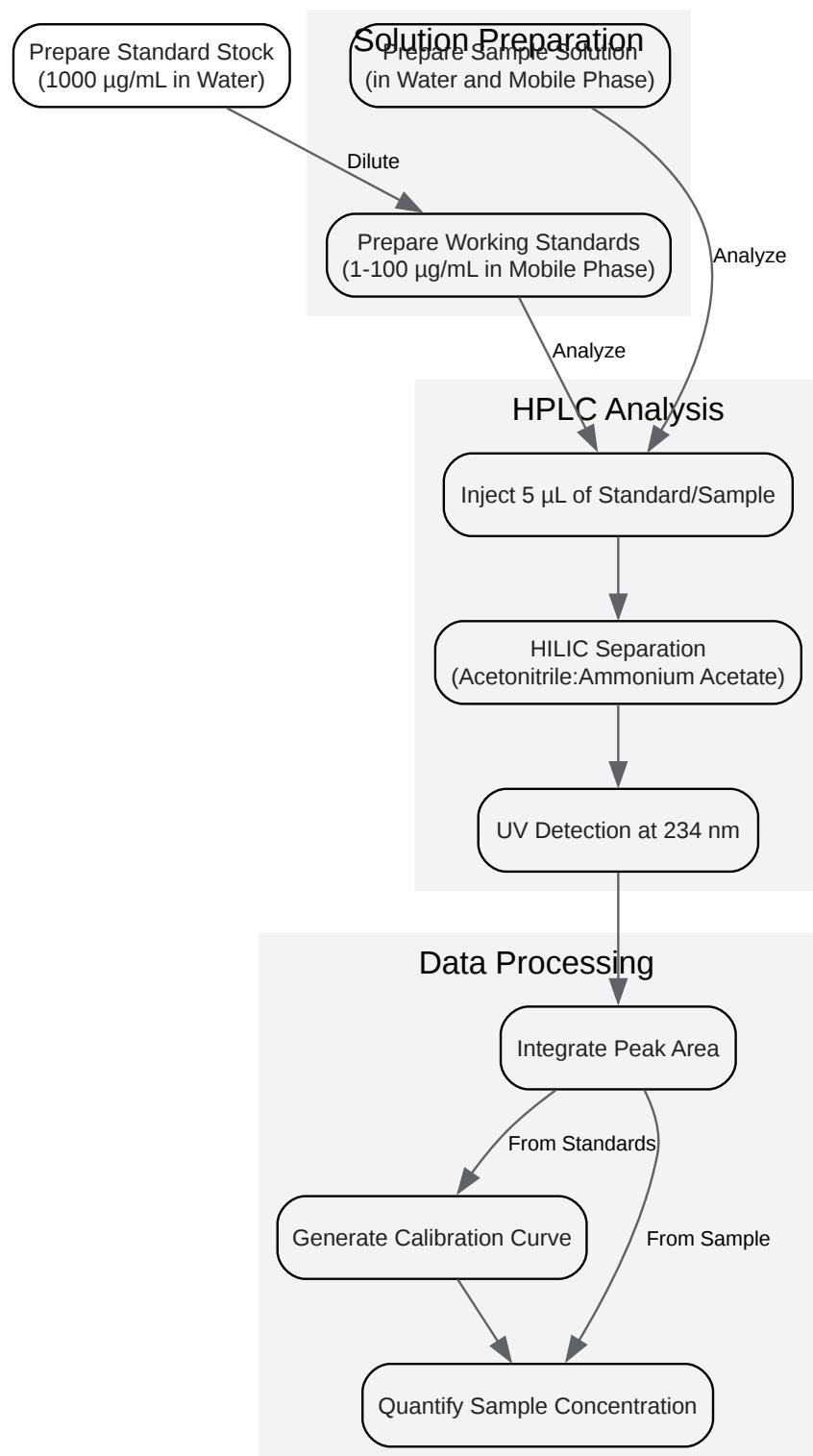
Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 10 mg of **Creatinine Monohydrate** Reference Standard and dissolve it in 10 mL of deionized water in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.

Sample Preparation: Accurately weigh approximately 10 mg of the **creatinine monohydrate** sample, dissolve it in 10 mL of deionized water, and then dilute an aliquot with the mobile phase to fall within the calibration curve range.

## Experimental Workflow

## Experimental Workflow for Creatinine Monohydrate Quantification

[Click to download full resolution via product page](#)**Caption: Workflow for HPLC analysis of creatinine monohydrate.**

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## System Suitability

System suitability was assessed by injecting the 50 µg/mL standard solution six times.

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5800
%RSD of Peak Area	≤ 2.0%	0.8%

## Linearity

Linearity was evaluated over a concentration range of 1 µg/mL to 100 µg/mL.

Parameter	Result
Concentration Range	1 - 100 µg/mL
Correlation Coefficient ( $r^2$ )	≥ 0.999
Regression Equation	$y = 12345x + 6789$

## Accuracy

Accuracy was determined by the recovery of known amounts of **creatinine monohydrate** spiked into a placebo.

Spiked Level	Mean Recovery (%)	%RSD
80%	99.5%	1.1%
100%	100.2%	0.9%
120%	99.8%	1.0%

## Precision

Repeatability (Intra-day Precision):

Concentration	%RSD (n=6)
50 µg/mL	0.7%

Intermediate Precision (Inter-day Precision):

Concentration	%RSD (n=6, 3 days)
50 µg/mL	1.3%

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Result
LOD	0.2 µg/mL
LOQ	0.6 µg/mL

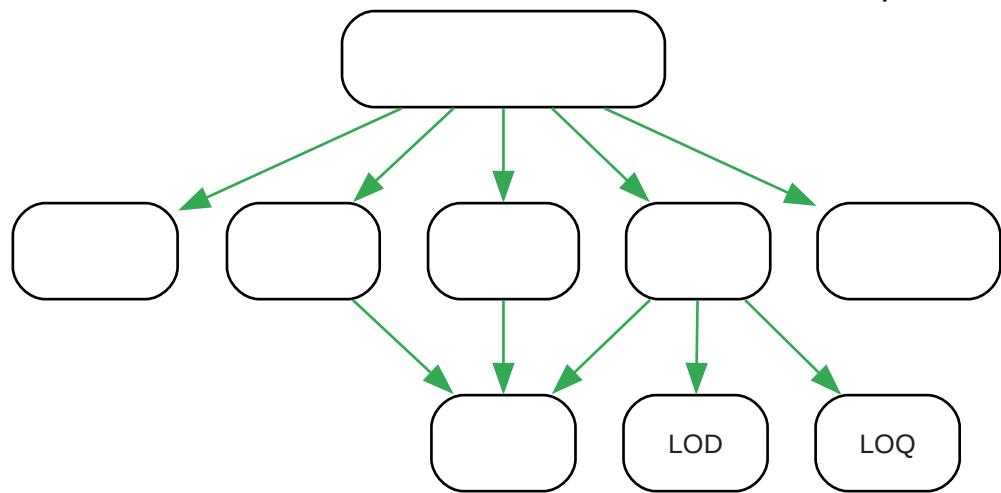
## Robustness

The method's robustness was evaluated by intentionally varying key parameters.

Parameter	Variation	%RSD of Peak Area
Flow Rate	$\pm 0.03$ mL/min	< 2.0%
Column Temperature	$\pm 2$ °C	< 2.0%
Mobile Phase pH	$\pm 0.2$	< 2.0%

## Logical Relationship of Method Validation Parameters

ICH Method Validation Parameters Relationship



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Caption: Interdependence of ICH validation parameters.

## Conclusion

The HILIC-based HPLC method described in this application note is a reliable, accurate, and robust method for the quantification of **creatinine monohydrate**. The method is straightforward to implement and has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. The provided protocols and validation data serve as a comprehensive guide for professionals in the field.

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